N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-1-propan-2-yl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-12(2)22(15-9-4-3-5-10-15)16(23)21-14-8-6-7-13(11-14)17(18,19)20/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXLPUGONPOGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
- Isocyanate Formation : React 3-(trifluoromethyl)aniline (1.0 eq) with triphosgene (0.33 eq) in dry dichloromethane (DCM) at 0°C under inert atmosphere.
- Quenching : Add triethylamine (2.0 eq) to generate 3-(trifluoromethyl)phenyl isocyanate.
- Urea Formation : Add N-cyclohexyl-N-isopropylamine (1.2 eq) dropwise and stir at room temperature for 12 hours.
- Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1).
Data
- Yield : 78%
- Purity : >95% (HPLC)
- Key Advantage : High efficiency for bulk synthesis.
- Limitation : Requires handling toxic triphosgene.
CDI-Mediated Two-Step Synthesis
Procedure
- Imidazolide Intermediate : Stir N-cyclohexyl-N-isopropylamine (1.0 eq) with 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in tetrahydrofuran (THF) at 0°C for 1 hour.
- Amine Coupling : Add 3-(trifluoromethyl)aniline (1.1 eq) and heat to 60°C for 6 hours.
- Workup : Acidify with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol.
Data
- Yield : 82%
- Reaction Time : 7 hours
- Key Advantage : Avoids hazardous reagents; suitable for air-sensitive substrates.
Catalyst-Free Synthesis Using Carbonyl Sulfide (COS)
Procedure
- First Stage : Charge a stainless-steel reactor with N-cyclohexyl-N-isopropylamine (1.0 eq) and 3-(trifluoromethyl)aniline (2.0 eq) in acetonitrile.
- COS Introduction : Pressurize with COS (0.4 MPa) and stir at 25°C for 2 hours.
- Second Stage : Heat to 80°C for 4 hours.
- Workup : Acidify, extract with ethyl acetate, and purify via column chromatography.
Data
- Yield : 67%
- Scale-Up Feasibility : Demonstrated at gram-scale (1.72 g isolated).
- Key Advantage : Solvent-free and metal-free conditions.
Hypervalent Iodine-Mediated Coupling
Procedure
- Reaction Setup : Mix N-cyclohexyl-N-isopropylamide (1.0 eq) with 3-(trifluoromethyl)aniline (1.2 eq) and PhI(OAc)₂ (1.5 eq) in DMF.
- Stirring : React at 25°C for 8 hours under ambient atmosphere.
- Workup : Dilute with water, filter, and recrystallize from methanol.
Data
- Yield : 55%
- Reaction Scope : Compatible with secondary amines and electron-deficient anilines.
- Key Advantage : Mild conditions and late-stage functionalization potential.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Safety | Scalability |
|---|---|---|---|---|
| Triphosgene | 78% | 12 hours | Low (toxic gas) | High |
| CDI-Mediated | 82% | 7 hours | Moderate | Moderate |
| COS-Based | 67% | 6 hours | High | High |
| PhI(OAc)₂-Catalyzed | 55% | 8 hours | High | Limited |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted phenyl urea compounds.
Scientific Research Applications
N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The urea moiety can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s activity and properties can be inferred through comparisons with structurally related urea derivatives. Below is a detailed analysis:
Substituted Phenylurea Herbicides ()
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) :
- Key Differences : Fluometuron has smaller N,N-dimethyl groups, enhancing soil mobility and systemic action.
- Application : Herbicide targeting cotton weeds via inhibition of photosystem II .
- Molecular Weight : 232.2 g/mol vs. ~327 g/mol for the target compound. The latter’s higher lipophilicity (due to cyclohexyl/isopropyl) may reduce soil mobility but prolong residual activity.
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) :
- Key Differences : Shares an isopropylphenyl group but lacks trifluoromethyl substitution.
- Application : Systemic herbicide used in cereal crops; moderate water solubility (70 mg/L) .
- Molecular Weight : 206.3 g/mol. The target compound’s trifluoromethyl group may enhance target binding affinity compared to isoproturon.
Thiazolyl-Piperazinyl Urea Derivatives ()
Compounds such as 11e (1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) highlight structural complexity in urea-based research compounds:
- Key Differences : Compound 11e incorporates a thiazole-piperazine scaffold, increasing molecular weight (534.1 g/mol) and complexity.
- Application : Likely designed for kinase inhibition or antimicrobial activity, differing from the target compound’s presumed agrochemical role.
- Yield and Stability : 11e was synthesized in 86.7% yield, suggesting feasible synthetic routes for trifluoromethylphenyl ureas .
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity : The trifluoromethyl group in analogs like fluometuron and 11e correlates with enhanced target binding, suggesting the target compound may exhibit herbicidal or enzyme-inhibitory activity.
- Synthetic Feasibility : High yields (>85%) for trifluoromethylphenyl ureas in indicate viable synthesis routes for the target compound .
- Metabolic Stability : Bulky substituents (cyclohexyl/isopropyl) may reduce oxidative metabolism, extending half-life compared to dimethyl analogs .
Biological Activity
N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea is an organic compound characterized by the molecular formula CHFNO and a molecular weight of approximately 328.38 g/mol. This compound features a urea functional group, which is known for its diverse biological activities, particularly in agricultural applications as herbicides and fungicides. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins. The urea moiety can form hydrogen bonds, influencing the structure and function of various biological molecules, potentially modulating enzymatic activity and cellular signaling pathways .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on urea derivatives show that they can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cellular stress and programmed cell death. In vitro studies have demonstrated that certain urea derivatives can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC values in the micromolar range .
Herbicidal and Fungicidal Properties
The compound's structural features suggest potential applications in agriculture as herbicides and fungicides. The trifluoromethyl group enhances biological activity by improving interactions with target enzymes in plants and fungi. Such compounds are known to inhibit specific enzymes critical for plant growth or fungal reproduction, thereby serving as effective agricultural chemicals .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N-cyclohexyl-N'-phenylurea | 13451-89-7 | Lacks trifluoromethyl group; simpler structure | Moderate herbicidal activity |
| N,N-diethyl-N'-[3-(trifluoromethyl)phenyl]urea | 200059-01-4 | Diethyl instead of cyclohexyl | Similar biological activity |
| N-cyclopentyl-N-isopropyl-N'-phenylurea | 200059-02-5 | Cyclopentane instead of cyclohexane | Altered properties |
The presence of the trifluoromethyl group in this compound distinguishes it from these other compounds, contributing to its enhanced lipophilicity and biological activity .
Study 1: Anticancer Efficacy
In a recent study evaluating various urea derivatives, this compound was found to exhibit significant cytotoxicity against MCF-7 cells, achieving an IC value comparable to established anticancer agents. Flow cytometry analysis indicated that this compound induced G1 phase arrest and triggered apoptosis through increased caspase-3/7 activity, suggesting its potential as an anticancer therapeutic agent .
Study 2: Agricultural Applications
Another investigation focused on the herbicidal properties of similar compounds, revealing that derivatives with trifluoromethyl substitutions effectively inhibited key enzymes involved in plant growth. The study demonstrated that these compounds could disrupt cellular processes in target plants, leading to reduced growth rates and increased mortality under controlled conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea linkage formation between cyclohexyl/isopropyl amines and 3-(trifluoromethyl)phenyl isocyanate. A general procedure involves reacting amines with aryl isocyanates in aprotic solvents (e.g., DCM or dioxane) under inert atmospheres. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical to minimize side reactions. Post-synthesis purification via silica gel chromatography or recrystallization improves yield and purity .
Q. How can researchers confirm the structural integrity of this urea derivative?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., Q Exactive Orbitrap) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include:
- ¹H NMR : Distinct peaks for cyclohexyl protons (δ 1.2–1.8 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and aromatic protons (δ 7.2–7.8 ppm).
- ¹⁹F NMR : A singlet near δ -60 ppm for the CF₃ group.
Cross-validate with IR spectroscopy for urea C=O stretches (~1640–1680 cm⁻¹) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is stable in anhydrous DCM, DMF, or DMSO at room temperature (RT) for short-term storage. For long-term stability, store at -20°C under argon, avoiding moisture to prevent urea hydrolysis. Solubility tests in polar/nonpolar solvents should precede biological assays to ensure compatibility .
Advanced Research Questions
Q. How does the trifluoromethylphenyl moiety influence bioactivity in kinase inhibition studies?
- Methodological Answer : The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving target binding (e.g., kinase ATP pockets). Use molecular docking (AutoDock Vina) to compare binding affinities with non-fluorinated analogs. Validate via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) using recombinant kinases like EGFR or VEGFR2. Structural analogs in show IC₅₀ values <100 nM, suggesting similar potential .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform:
- HPLC-PDA/MS purity analysis (>98% purity required).
- Dose-response curves (72-hour incubation) across multiple cell lines (e.g., HeLa, MCF-7).
- Compare results under standardized conditions (e.g., 10% FBS, 37°C, 5% CO₂). Cross-reference with positive controls (e.g., sorafenib tosylate) to calibrate potency .
Q. Can computational models predict the compound’s metabolic stability?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or Schrödinger’s QikProp to estimate metabolic sites (e.g., urea bond cleavage or CYP3A4-mediated oxidation). Validate with in vitro microsomal assays (human/rat liver microsomes + NADPH). Half-life (t₁/₂) >30 minutes suggests suitability for in vivo studies .
Q. How does steric hindrance from the cyclohexyl/isopropyl groups affect supramolecular interactions?
- Methodological Answer : X-ray crystallography (e.g., synchrotron radiation) reveals packing motifs. The bulky substituents may reduce π-π stacking but enhance van der Waals interactions in hydrophobic pockets. Compare crystal structures with simpler analogs (e.g., N,N-dimethyl derivatives in ) to quantify steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
